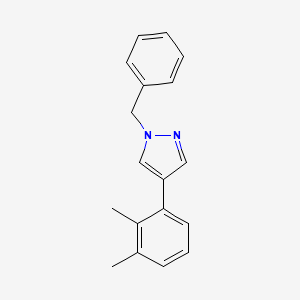
1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and a 2,3-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylphenylhydrazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl or dimethylphenyl groups, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyrazole compounds.
Substitution: Halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-(2,3-dimethylphenyl)-1H-pyrazole: Similar structure but with different substitution pattern on the pyrazole ring.
1-Benzyl-4-(2,4-dimethylphenyl)-1H-pyrazole: Similar structure with a different position of the methyl groups on the phenyl ring.
1-Benzyl-4-(3,4-dimethylphenyl)-1H-pyrazole: Similar structure with methyl groups on the 3 and 4 positions of the phenyl ring.
Uniqueness
1-Benzyl-4-(2,3-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the 2,3-dimethylphenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18N2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-benzyl-4-(2,3-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C18H18N2/c1-14-7-6-10-18(15(14)2)17-11-19-20(13-17)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
Clé InChI |
SSZKIYKKXFJTDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CN(N=C2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


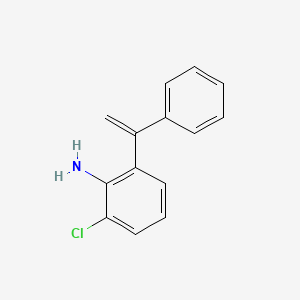
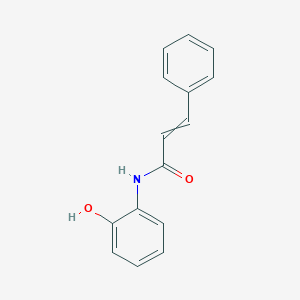
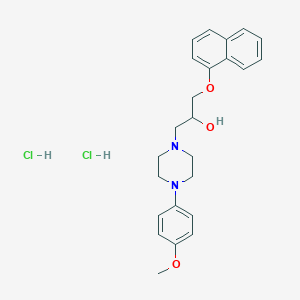

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
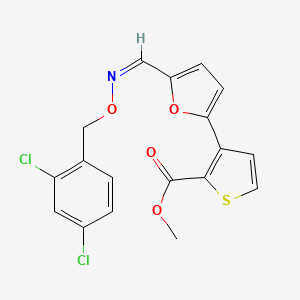
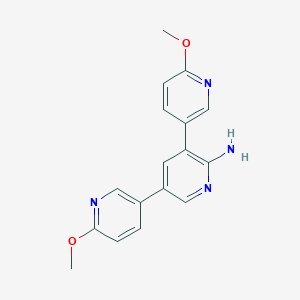
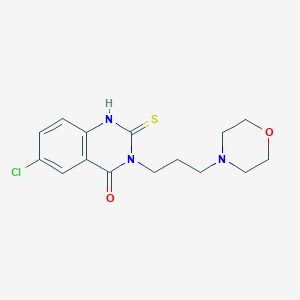
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)

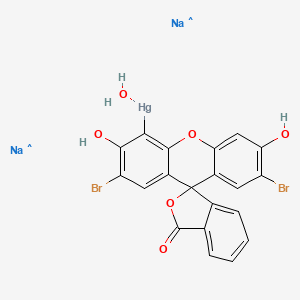
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)
